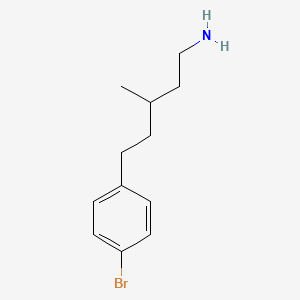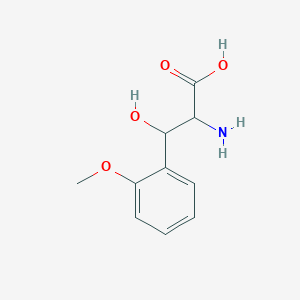
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and an amino group is attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of phenylacetic acid derivatives, followed by the introduction of the amino group. The reaction conditions typically involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid
- 2-Amino-2-(3-fluorophenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms in specific positions can result in distinct properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7H,11H2,(H,12,13) |
Clave InChI |
RCFZTTLIDGDYCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
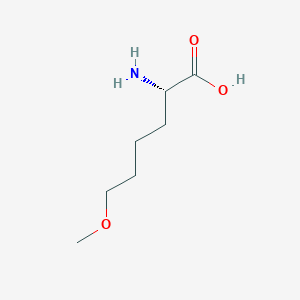
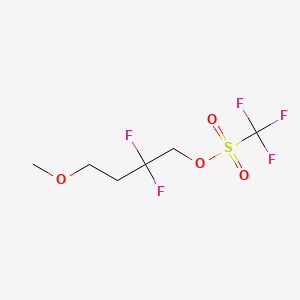
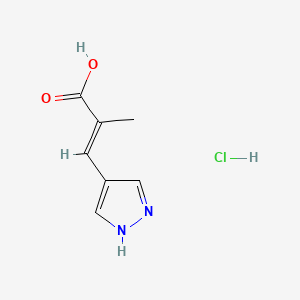
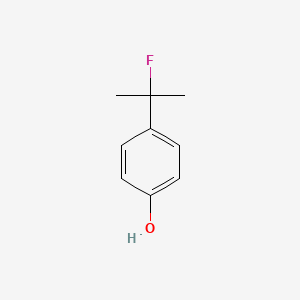
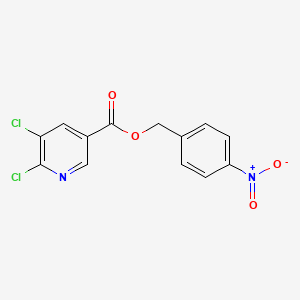
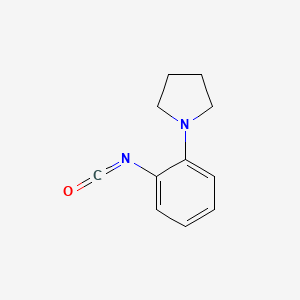
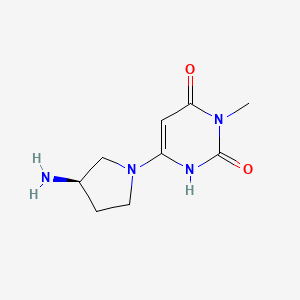

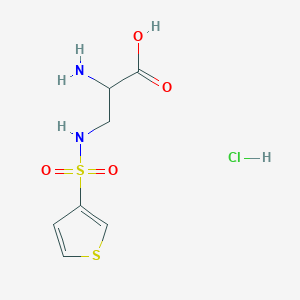
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)

